2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
説明
This compound is a structurally complex molecule featuring three key pharmacophores:
Indole core: The 1H-indol-3-yl moiety is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase inhibition .
Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich heterocycle commonly found in kinase inhibitors (e.g., crizotinib analogs), with the 4-piperidin-1-yl substitution enhancing solubility and target binding .
Acetamide linker: The N-(2-(heterocyclic)ethyl)acetamide group facilitates membrane permeability and metabolic stability .
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-19(16-12-24-18-7-3-2-6-15(16)18)22(31)23-8-11-29-21-17(13-27-29)20(25-14-26-21)28-9-4-1-5-10-28/h2-3,6-7,12-14,24H,1,4-5,8-11H2,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAVZFDNWCAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives
- Structure : Replaces the pyrazolo[3,4-d]pyrimidine-piperidine unit with adamantane, a lipophilic carbocycle.
- Activity : Adamantane-containing analogs exhibit potent antiproliferative activity (IC₅₀ = 0.2–1.8 μM in breast cancer cell lines) due to tubulin polymerization inhibition .
- Advantage : Enhanced blood-brain barrier penetration compared to the target compound.
- Limitation : Higher logP values (>5) suggest poorer aqueous solubility .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybridizes pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine, omitting the indole and acetamide groups.
- Synthesis : Uses Vilsmeier–Haack formylation followed by cyclization (82% yield) .
Pyrazolo-Pyridine-N-Acetamides
- Structure : Features pyrazolo[3,4-b]pyridine cores instead of pyrazolo[3,4-d]pyrimidine, linked to 4-chlorophenyl groups.
- Synthesis : Achieved via K₂CO₃-mediated alkylation in DMF (15–24 hr, room temperature) .
- Activity: Moderate antimicrobial properties (MIC = 32–64 μg/mL against S.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Piperidine vs. Adamantane : The piperidin-1-yl group in the target compound likely improves solubility (predicted logP = 3.2) compared to adamantane derivatives (logP >5), favoring oral bioavailability .
Heterocycle Fusion: Thieno-pyrimidine hybrids lack the indole moiety critical for kinase inhibition but offer unique electronic properties for probe development .
Synthetic Flexibility : The acetamide linker enables modular synthesis, as demonstrated in pyrazolo-pyridine analogs , though regioselectivity in pyrazolo[3,4-d]pyrimidine systems remains challenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
